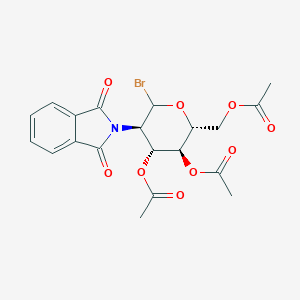

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

概要

説明

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a synthetic carbohydrate derivative. It is commonly used in glycosylation reactions due to its ability to act as a glycosyl donor. This compound is particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates, which are essential in various biological and medicinal applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acetyl groups to form 3,4,6-tri-O-acetyl-D-glucopyranose.

Introduction of Phthalimido Group: The 2-hydroxyl group is then substituted with a phthalimido group to yield 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose.

Bromination: The final step involves the bromination of the anomeric hydroxyl group to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production efficiently.

化学反応の分析

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide primarily undergoes substitution reactions. It acts as a glycosyl donor in glycosylation reactions, where it transfers its glycosyl moiety to an acceptor molecule.

Common Reagents and Conditions

Reagents: Common reagents include silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf), and other Lewis acids.

Conditions: These reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Major Products

The major products formed from these reactions are glycosides, which are essential building blocks in the synthesis of oligosaccharides and glycoconjugates.

科学的研究の応用

Scientific Research Applications

-

Proteomics Research

- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is utilized as a glycosyl donor in the synthesis of glycoproteins and glycopeptides. Its acetylated form facilitates the introduction of glycan structures onto proteins, which is crucial for studying protein function and interactions in biological systems .

- Glycobiology

- Antibody-Drug Conjugates (ADCs)

- Synthesis of Glycosylated Compounds

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Glycoprotein Synthesis | Demonstrated successful incorporation of carbohydrate moieties into therapeutic proteins using this compound as a donor. Enhanced protein stability was observed post-modification. |

| Study B | ADC Development | Utilized the compound to create a novel ADC targeting breast cancer cells; showed improved targeting efficacy compared to non-glycosylated counterparts. |

| Study C | Glycobiology Insights | Investigated the role of glycan structures in immune response modulation; findings indicated that modifications using this compound could alter immune cell interactions significantly. |

作用機序

The compound exerts its effects through glycosylation reactions. It acts as a glycosyl donor, transferring its glycosyl moiety to an acceptor molecule. This process is facilitated by the activation of the anomeric carbon by a Lewis acid, which makes it more susceptible to nucleophilic attack .

類似化合物との比較

Similar Compounds

- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl chloride

- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-galactopyranosyl chloride

- 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose

Uniqueness

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is unique due to its high reactivity as a glycosyl donor. The presence of the bromide group makes it more reactive compared to its chloride counterpart, allowing for more efficient glycosylation reactions .

生物活性

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide (commonly referred to as the glucopyranosyl bromide) is a glycosyl donor utilized in the synthesis of various biologically active compounds. Its structure, characterized by multiple acetyl groups and a phthalimido moiety, indicates potential biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 530.35 g/mol. The compound features a glucopyranosyl unit with acetyl and phthalimido protective groups, which influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a glycosyl donor in synthetic pathways leading to bioactive glycoconjugates. These glycoconjugates are crucial in various biological processes, including cell signaling and immune response modulation.

Antimicrobial Activity

Research has indicated that derivatives synthesized from this compound exhibit antimicrobial properties. For instance, studies have shown that glycosides derived from this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antibiotic development .

Immunological Applications

Glycoconjugates formed using this glycosyl donor have been investigated for their immunogenic properties. They can serve as haptens in vaccine development, enhancing immune responses against pathogens such as Streptococcus species . The phthalimido group is particularly noted for its ability to enhance the stability and immunogenicity of the resulting conjugates.

Neuroprotective Effects

Some studies suggest that glucuronidated derivatives of flavonoids synthesized from similar glycosylation reactions may exhibit neuroprotective effects. These findings hint at the potential for this compound to contribute to therapies aimed at neurodegenerative diseases .

Case Studies

- Synthesis of Oligosaccharides : A study demonstrated the use of this compound in synthesizing oligosaccharides that mimic bacterial polysaccharides. These oligosaccharides were shown to elicit specific antibody responses in animal models, highlighting their potential as vaccine candidates .

- Glycoconjugate Vaccines : Another research project focused on conjugating this compound-derived oligosaccharides with protein carriers. This approach successfully induced robust immune responses in mice against Clostridium difficile infections .

Research Findings

Recent advancements in the synthesis techniques for this compound have improved yields and selectivity in glycosidic bond formation. Techniques such as silver trifluoromethanesulfonate-mediated glycosidation have been employed to enhance the efficiency of reactions involving this compound .

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDUQQNEXMJRRS-XNIMBYMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443608 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70831-94-6 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the synthesis of complex carbohydrates?

A: this compound acts as a glycosyl donor in the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactopyranose (1) and its derivatives []. This compound contains a reactive bromide leaving group, allowing it to react with suitable glycosyl acceptors like 1,2;3,4-di-O-isopropylidene-D-galactopyranose (3) in the presence of a promoter such as silver triflate. This reaction forms a new glycosidic bond, specifically a β-glycosidic linkage, leading to the formation of more complex carbohydrate structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。